molecular formula C33H25Br2N3O4 B11700625 [3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl](3,5-dimethoxyphenyl)methanone

[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl](3,5-dimethoxyphenyl)methanone

Cat. No.: B11700625
M. Wt: 687.4 g/mol
InChI Key: JMYPBOFNMKJTOZ-UHFFFAOYSA-N
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Description

6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by its unique structure, which includes a quinolinone core, a pyrazoline ring, and multiple bromine and methoxy substituents. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multiple steps, including the formation of the quinolinone core, the pyrazoline ring, and the introduction of bromine and methoxy groups. One common synthetic route is as follows:

    Formation of Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.

    Formation of Pyrazoline Ring: The pyrazoline ring is formed by the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Introduction of Bromine and Methoxy Groups: Bromination and methoxylation are typically carried out using bromine and methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce dihydroquinolinone derivatives.

Scientific Research Applications

6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: It is used in studies investigating the mechanisms of action of quinolinone and pyrazoline derivatives.

    Pharmacology: The compound is evaluated for its potential therapeutic effects and pharmacokinetic properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, such as kinases and proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors.

    Interference with DNA/RNA: It may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one: This compound is unique due to its specific substitution pattern and combination of functional groups.

    Other Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.

    Other Pyrazoline Derivatives: Compounds with similar pyrazoline rings but different substituents.

Uniqueness

The uniqueness of 6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one lies in its specific combination of a quinolinone core, a pyrazoline ring, and multiple bromine and methoxy substituents. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C33H25Br2N3O4

Molecular Weight

687.4 g/mol

IUPAC Name

6-bromo-3-[3-(4-bromophenyl)-2-(3,5-dimethoxybenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C33H25Br2N3O4/c1-41-24-14-21(15-25(17-24)42-2)33(40)38-29(19-8-10-22(34)11-9-19)18-28(37-38)31-30(20-6-4-3-5-7-20)26-16-23(35)12-13-27(26)36-32(31)39/h3-17,29H,18H2,1-2H3,(H,36,39)

InChI Key

JMYPBOFNMKJTOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=C(C=C6)Br)OC

Origin of Product

United States

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